molecular formula C14H23NO5S2 B14706683 Ethanethiol, 2-(4-(3,4-dimethoxyphenyl)butyl)amino-, hydrogen sulfate (ester) CAS No. 21224-62-4

Ethanethiol, 2-(4-(3,4-dimethoxyphenyl)butyl)amino-, hydrogen sulfate (ester)

Cat. No.: B14706683
CAS No.: 21224-62-4
M. Wt: 349.5 g/mol
InChI Key: XPECYTOPDCVNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanethiol, 2-(4-(3,4-dimethoxyphenyl)butyl)amino-, hydrogen sulfate (ester) is an organic compound that belongs to the class of thiols Thiols are sulfur analogs of alcohols and contain a sulfhydryl group (-SH) instead of a hydroxyl group (-OH) This compound is characterized by the presence of an ethanethiol group, a dimethoxyphenyl group, and a hydrogen sulfate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethiol, 2-(4-(3,4-dimethoxyphenyl)butyl)amino-, hydrogen sulfate (ester) typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylbutylamine with ethanethiol in the presence of a suitable catalyst. The reaction conditions often require controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process usually starts with the preparation of intermediate compounds, followed by their sequential reactions to form the final product. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(4-(3,4-dimethoxyphenyl)butyl)amino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler thiols or amines.

    Substitution: The hydrogen sulfate ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Simpler thiols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethanethiol, 2-(4-(3,4-dimethoxyphenyl)butyl)amino-, hydrogen sulfate (ester) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanethiol, 2-(4-(3,4-dimethoxyphenyl)butyl)amino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The compound may also interact with cellular membranes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol: A simpler thiol with a similar sulfhydryl group.

    3,4-Dimethoxyphenylbutylamine: Shares the dimethoxyphenyl and butylamine groups.

    Hydrogen Sulfate Esters: Compounds with similar ester functional groups.

Uniqueness

Ethanethiol, 2-(4-(3,4-dimethoxyphenyl)butyl)amino-, hydrogen sulfate (ester) is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

21224-62-4

Molecular Formula

C14H23NO5S2

Molecular Weight

349.5 g/mol

IUPAC Name

1,2-dimethoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene

InChI

InChI=1S/C14H23NO5S2/c1-19-13-7-6-12(11-14(13)20-2)5-3-4-8-15-9-10-21-22(16,17)18/h6-7,11,15H,3-5,8-10H2,1-2H3,(H,16,17,18)

InChI Key

XPECYTOPDCVNQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCCCNCCSS(=O)(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.